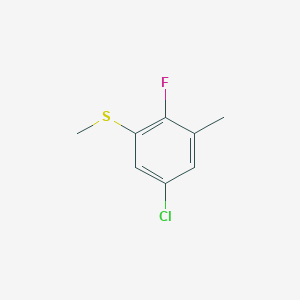

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Description

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane (-SMe) group attached to a substituted phenyl ring bearing chloro (Cl), fluoro (F), and methyl (Me) substituents at the 5-, 2-, and 3-positions, respectively.

Properties

Molecular Formula |

C8H8ClFS |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

5-chloro-2-fluoro-1-methyl-3-methylsulfanylbenzene |

InChI |

InChI=1S/C8H8ClFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |

InChI Key |

GLHKSLGKQMGEBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 5-chloro-2-fluoro-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfone group back to the sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous sulfane sulfur derivatives:

Key Observations:

- Sulfur Oxidation State : The target compound’s methylsulfane group (-SMe) is less oxidized than sulfinyl (-SOCH₃) derivatives (e.g., ), which may reduce its stability under oxidative conditions but enhance its ability to donate sulfane sulfur .

- Substituent Effects: Compared to bromo-phenoxy analogs (e.g., ), the chloro and methyl groups in the target compound may increase steric hindrance and alter electronic distribution, affecting reactivity.

Chemical Reactivity

- Sulfane Sulfur Transfer: Like other sulfane sulfur compounds, the target compound may transfer its labile sulfur atom to thiols, forming persulfides (-SSH) via S-sulfhydration .

- Reactivity with Trapping Reagents : Phosphine-based reagents (e.g., P2 in ) rapidly react with sulfane sulfur species. While the target compound’s reactivity with such reagents is untested, its methylsulfane group likely undergoes similar trapping mechanisms as elemental sulfur (S₈) or cysteine polysulfides .

Physical and Computational Properties

- Dimerization Energies : Computational studies on methylsulfane derivatives (e.g., ) suggest that substituents significantly influence dimerization stability. The electron-withdrawing Cl and F groups in the target compound may reduce π-π stacking interactions compared to alkyl-substituted analogs.

Biological Activity

(5-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of halogen substituents and a methyl sulfide group. Its unique structure suggests potential biological activity, making it a candidate for further pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₉H₈ClF₁S

- Molecular Weight : 202.67 g/mol

Structural Features

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Fluoro Group : Increases lipophilicity and stability, which can influence pharmacokinetics.

- Methylsulfane Group : May play a role in redox reactions and modulate biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogens can enhance binding affinity, while the methyl sulfide group may participate in redox processes that influence cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell proliferation.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds similar to this compound. Below is a summary of relevant findings:

Case Studies

-

Antimicrobial Properties :

- A study on halogenated compounds indicated that this compound could possess antimicrobial properties due to the presence of halogens, which are known to enhance the efficacy of antibiotics.

- Anticancer Activity :

-

Enzyme Inhibition Studies :

- Investigations into enzyme interactions showed that compounds with similar structures could effectively inhibit key metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.